7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18621895
InChI: InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18)
SMILES:
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC18621895

Molecular Formula: C15H15NO6

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid -

Specification

Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
IUPAC Name 7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18)
Standard InChI Key KKBNCQJDFOSVKK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s structure derives from the coumarin scaffold, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the 7-position, serving as a protective group for the amine functionality.

  • A ketone group at the 2-position, contributing to the compound’s electrophilic reactivity.

  • A carboxylic acid at the 3-position, enabling further derivatization via esterification or amidation .

The IUPAC name, 7-(tert-butoxycarbonylamino)-2-oxo-2H-chromene-3-carboxylic acid, reflects these substituents systematically. Comparative analysis with simpler coumarins, such as 7-hydroxy-2-oxo-chromene-3-carboxylic acid (CAS 779-27-1), highlights the Boc group’s role in stabilizing the amine during synthetic workflows .

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of 7-(tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid typically involves multi-step protocols:

  • Coumarin Core Formation: A Knoevenagel condensation between substituted salicylaldehydes and malonic acid derivatives generates the chromene backbone. For example, 4-(ethylamino)-2-hydroxy-5-methylbenzaldehyde reacts with di-tert-butyl malonate in acetonitrile under reflux to yield tert-butyl-protected intermediates .

  • Boc Protection: The amine group at the 7-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, ensuring selectivity and preventing side reactions during subsequent steps .

  • Carboxylic Acid Activation: The 3-position carboxylic acid is often activated using coupling agents like PyClU (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in dichloroethane, facilitating amide bond formation with amines .

Example Protocol (adapted from ):

To a solution of 7-amino-6-methyl-2-oxo-2H-chromene-3-carboxylic acid (0.6 mmol) in dry dichloroethane, Boc anhydride (1.2 mmol) and N,N-diisopropylethylamine (2.4 mmol) are added. The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the Boc-protected product (52% yield).

Structural Variants

Modifications at the 6- and 8-positions of the chromene ring are common. For instance:

  • Halogenation: Bromine or chlorine substituents enhance electrophilicity for nucleophilic aromatic substitution .

  • Alkoxy Groups: Ethoxy or isopropoxy groups at the 7-position alter solubility and electronic properties .

Physicochemical Properties

PropertyValueSource
Molecular Weight305.28 g/mol
Purity≥97%
SolubilityLimited in water; soluble in DCM, DMF, THF
Melting PointNot reported (decomposes above 200°C)

Spectroscopic data from provides critical insights:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.29 (s, 1H, chromene-H), 7.17 (s, 1H, aromatic-H), 1.57 (s, 9H, t-Bu).

  • IR (KBr): 1756 cm⁻¹ (C=O stretch, Boc group), 1711 cm⁻¹ (carboxylic acid C=O).

  • HRMS: m/z calculated for C₁₅H₁₅NO₆ [M+H]⁺: 306.0976; observed: 306.0978 .

Applications in Pharmaceutical Research

Intermediate for API Development

The Boc group’s stability under acidic conditions makes this compound valuable for synthesizing protease inhibitors and kinase modulators. For example, it serves as a precursor to tris-coumarins, which exhibit tunable photophysical properties for biosensing applications .

Fluorescent Probes

Coumarin derivatives are widely used in fluorescence microscopy due to their high quantum yields. The Boc-protected amine allows selective deprotection for conjugating targeting moieties (e.g., peptides or antibodies) .

Comparative Analysis with Analogues

CompoundCASKey DifferencesApplications
7-Hydroxy-2-oxo-chromene-3-carboxylic acid779-27-1Lacks Boc group; free -OH at 7-positionMetal chelation, dye synthesis
6-Bromo-7-hydroxy-2-oxo-chromene-3-carboxylic acid116096-92-5Bromine at 6-position; enhanced reactivityPhotodynamic therapy

Future Directions

  • Green Synthesis: Exploring catalytic methods to reduce reliance on halogenated solvents (e.g., dichloroethane) .

  • Biological Screening: Evaluating the compound’s potential as an antimicrobial or anti-inflammatory agent.

  • Polymer Chemistry: Incorporating the carboxylic acid group into biodegradable polymers for drug delivery.

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